Superior Cytotoxicity Against Triple-Negative Breast Cancer Cells Compared to Crude Extract
2-Amino-3-chlorobenzoic acid (2A3CB), purified from Streptomyces coelicolor ERI-15, demonstrated a time-dependent cytotoxic effect on MDA-MB-231 triple-negative breast cancer cells, achieving an IC50 of 5 µM at 48 h and 7.2 µM at 72 h [1]. This is markedly more potent than the crude extract from the same source, which exhibited significantly weaker pro-apoptotic activity at comparable doses [1]. No direct comparator IC50 data for other chlorinated anthranilic acid isomers against MDA-MB-231 were identified; thus, the comparison is limited to the purified compound versus the crude extract baseline.
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 5 µM (48 h), 7.2 µM (72 h) |
| Comparator Or Baseline | Crude Streptomyces coelicolor ERI-15 extract (IC50 not explicitly reported but apoptosis induction significantly weaker) |
| Quantified Difference | 2A3CB induced a significantly higher increase in Caspase-3 and Caspase-9 activity (p < 0.01) compared to crude extract [1]. |
| Conditions | MTT assay; MDA-MB-231 cells; 48 h and 72 h incubation |
Why This Matters
The purified compound's 5–7.2 µM IC50 establishes a quantifiable potency threshold that informs dose selection for in vitro cancer studies and highlights the value of using the pure compound over crude fermentation extracts for reproducible experimental outcomes.
- [1] Khalifa, A., Balthazar, J. D., Subash-Babu, P., et al. (2025). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Pharmaceuticals, 18(5), 620. View Source
